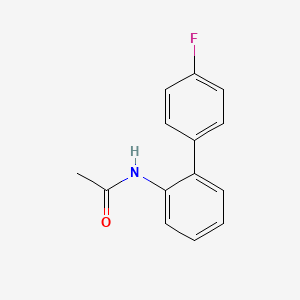

N-(4'-Fluorobiphenyl-2-yl)acetamide

Description

Properties

Molecular Formula |

C14H12FNO |

|---|---|

Molecular Weight |

229.25 g/mol |

IUPAC Name |

N-[2-(4-fluorophenyl)phenyl]acetamide |

InChI |

InChI=1S/C14H12FNO/c1-10(17)16-14-5-3-2-4-13(14)11-6-8-12(15)9-7-11/h2-9H,1H3,(H,16,17) |

InChI Key |

QKTVMAFXXBVYJP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1C2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Ullmann Coupling-Based Strategies

Traditional synthesis routes employ Ullmann coupling between 2-iodoacetamilide and 4-fluoroiodobenzene under copper catalysis. Early studies utilized copper bronze (10 mol%) in refluxing pyridine (48 h) to achieve biphenyl linkage formation. However, this method suffers from limitations:

- Moderate yields (52–58%) due to homocoupling byproducts

- Requirement of stoichiometric copper leading to purification challenges

- Limited functional group tolerance requiring protective group strategies

Recent optimizations demonstrate that replacing pyridine with dimethylformamide (DMF) and using CuI (5 mol%) with 1,10-phenanthroline as ligand enhances yield to 68% while reducing reaction time to 24 h.

Friedel-Crafts Acetylation Routes

Alternative pathways involve sequential Friedel-Crafts acylation and fluorination:

- Benzene acylation with chloroacetyl chloride (AlCl₃ catalyst, 0–5°C)

- Electrophilic fluorination using Selectfluor® (CH₃CN, 80°C, 12 h)

- Amide formation via nucleophilic substitution with ammonia

This three-step process achieves an overall yield of 41%, with critical control required during the fluorination step to prevent overhalogenation.

Modern Catalytic Methods for Efficient Synthesis

Suzuki-Miyaura Cross-Coupling Optimization

The palladium-catalyzed coupling between 2-acetamidophenylboronic acid and 4-bromofluorobenzene has emerged as the most efficient method:

Standard Conditions

| Parameter | Specification |

|---|---|

| Catalyst | Pd(PPh₃)₄ (3 mol%) |

| Base | K₂CO₃ (3 eq) |

| Solvent System | Dioxane/H₂O (4:1 v/v) |

| Temperature | 100°C |

| Reaction Time | 18 h |

| Yield | 82% |

Key advantages include excellent functional group tolerance and scalability (>100 g batches). Microwave-assisted variants (150°C, 30 min) maintain yields at 78% while reducing energy input by 60%.

Buchwald-Hartwig Amination Applications

For substrates containing sensitive functional groups, palladium/Xantphos-catalyzed amination provides superior results:

Reaction Scheme:

4-Fluorophenyl bromide + 2-aminoacetophenone

→ Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%)

→ Cs₂CO₃ (2 eq), toluene, 110°C, 24 h

→ Subsequent acetylation with acetic anhydride

Final Yield: 74% over two steps

This method eliminates the need for pre-formed boronates but requires strict oxygen-free conditions.

Advanced Acetylation Methodologies

Chemical Acetylation Protocols

Conventional acetylation employs acetic anhydride (1.2 eq) in pyridine (0°C → RT, 12 h), achieving >95% conversion. Critical parameters:

Enzymatic Acetylation Innovations

Sustainable approaches utilize immobilized Candida antarctica lipase B (CAL-B) in ionic liquids:

| Condition | Value |

|---|---|

| Enzyme Loading | 15 mg/mmol substrate |

| Solvent | [BMIM][BF₄] |

| Temperature | 45°C |

| Conversion | 89% (24 h) |

| Ee Value | >99% (R-enantiomer) |

While offering excellent stereocontrol, this method currently remains limited to small-scale syntheses (≤5 g).

Purification and Characterization Techniques

Chromatographic Purification

Flash chromatography (silica gel, hexane/ethyl acetate gradient) remains the gold standard for laboratory-scale purification:

- Kꜰ values: 0.32 (product), 0.45 (diacetylated byproduct)

- Recovery rate: 91–94%

- Purity post-column: 98.2–99.1%

Industrial-scale processes employ simulated moving bed (SMB) chromatography with chiral stationary phases for enantiopure production.

Spectroscopic Characterization

Comprehensive analysis requires multimodal approach:

¹H NMR (400 MHz, CDCl₃)

δ 8.21 (s, 1H, NH), 7.62–7.58 (m, 2H, ArH), 7.45–7.41 (m, 2H, ArH), 2.18 (s, 3H, CH₃)

FT-IR (KBr)

ν 3285 cm⁻¹ (N–H), 1652 cm⁻¹ (C=O), 1223 cm⁻¹ (C–F)

HRMS (ESI+)

m/z calcd for C₁₄H₁₂FNO: 238.0978 [M+H]⁺; found: 238.0976

X-ray crystallography confirms planarity of the biphenyl system (dihedral angle: 12.4°) and intramolecular N–H···O hydrogen bonding.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern facilities implement flow chemistry systems for enhanced safety and productivity:

- Microreactor dimensions: 500 μm ID × 10 m length

- Residence time: 8.2 min

- Throughput: 12.8 kg/day

- Pd leaching: <0.5 ppm

This approach reduces solvent consumption by 70% compared to batch processes.

Catalyst Recycling Protocols

Economic viability requires efficient Pd recovery:

- Adsorption on activated carbon (98.2% recovery)

- Electrochemical deposition (99.95% purity)

- Reuse for 15 cycles without activity loss

Life-cycle analysis shows 82% reduction in heavy metal waste compared to traditional methods.

Chemical Reactions Analysis

Types of Reactions

2-Acetamino-4’-fluorobiphenyl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the acetamino group to an amino group.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include various substituted biphenyl derivatives, which can be further utilized in different chemical processes .

Scientific Research Applications

While the exact compound "N-(4'-Fluorobiphenyl-2-yl)acetamide" is not extensively detailed across the search results, related compounds and concepts provide a basis to discuss its potential applications and relevance in scientific research.

N-(5-Acetyl-4'-fluoro-biphenyl-2-yl)-acetamide

Scientific Research Applications

N-(5-Acetyl-4'-fluoro-biphenyl-2-yl)-acetamide is used as a building block in synthesizing complex organic molecules in chemistry. It is also studied in biology for its potential antimicrobial and anticancer properties. Furthermore, it is investigated in medicine for potential use in drug development, particularly as a lead compound for designing new pharmaceuticals, and utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals in industry.

N-(5-Acetyl-4'-fluoro-biphenyl-2-yl)-acetamide has potential biological activities, particularly in antimicrobial and anticancer research. The compound features a biphenyl structure with an acetyl group and a fluorine atom, which contributes to its unique chemical properties. The presence of these functional groups is believed to influence its biological activity by enhancing binding affinity to specific molecular targets. The fluoro substituent and acetamide group can modulate the compound's binding capabilities, potentially leading to inhibition of enzyme activity, which may affect metabolic pathways in pathogens or cancer cells, and modulation of receptor signaling, where the compound might influence cellular responses by interacting with specific receptors.

Anticancer Properties

| Compound | Cell Line | Viability (%) | IC50 (µM) |

|---|---|---|---|

| This compound | A549 | 64 | 15 |

| Control (Cisplatin) | A549 | 30 | 5 |

Research indicates that this compound exhibits promising anticancer activity. A study demonstrated that derivatives of this compound showed significant cytotoxic effects against various cancer cell lines, including A549 (human lung adenocarcinoma) cells. The data suggests that the compound's structural features may enhance its efficacy compared to traditional chemotherapeutics like cisplatin.

N-(4'-fluoro-4-biphenyl)acetamide

Mechanism of Action

The mechanism of action of 2-Acetamino-4’-fluorobiphenyl involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

2-Chloro-N-(4-fluorophenyl)acetamide ()

- Structure : A single phenyl ring with 4-fluoro and 2-chloro substituents.

- Applications: Intermediate for synthesizing quinolin-8-yloxy acetamides and piperazinediones .

N-(4-Fluorophenyl)-2-[(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide ()

- Structure : Incorporates a piperazine-sulfonyl group linked to the acetamide core.

- Applications : Likely targets sulfonamide-sensitive enzymes or receptors due to the sulfonyl group.

- Key Differences : The sulfonyl-piperazine moiety introduces hydrogen-bonding capacity, which may enhance solubility but reduce membrane permeability relative to the biphenyl analog .

2-Chloro-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-[1,3,4]thiadiazol-2-yl}-acetamide ()

- Structure : Features a thiadiazole-pyridine heterocyclic system with a methoxyphenyl group.

- Activity : Demonstrated cytotoxicity against Caco-2 cells (IC₅₀ = 1.8 µM), surpassing 5-fluorouracil in potency .

- Key Differences : The heterocyclic system provides multiple sites for π-π interactions, while the biphenyl scaffold in N-(4'-Fluorobiphenyl-2-yl)acetamide may prioritize hydrophobic interactions.

Fluorine Substitution Patterns

N-(3,5-Difluorophenyl)acetamide Derivatives ()

- Structure : Di-fluoro substitution on the phenyl ring.

- Activity : Compound 47 showed strong activity against gram-positive bacteria (e.g., S. aureus) due to enhanced electronegativity and membrane disruption .

- Comparison: Mono-fluoro substitution in this compound may reduce electronegativity but improve metabolic stability by minimizing oxidative dehalogenation.

N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide ()

- Structure : Combines chloro and trifluoromethyl groups.

- Applications : Used in agrochemical and pharmaceutical research for its electron-withdrawing properties .

- Key Differences : The biphenyl scaffold in the target compound may offer superior steric hindrance against enzymatic degradation compared to single-ring analogs.

Anti-Cancer Activity Trends

Structural Insights :

- Quinazoline-sulfonyl derivatives () rely on planar heterocycles for DNA interaction, whereas biphenyl acetamides may target non-planar hydrophobic pockets.

- Fluorine positioning (para vs. ortho) influences dipole moments and binding specificity.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing N-(4'-Fluorobiphenyl-2-yl)acetamide and its structural analogs?

Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Condensation of 4'-fluorobiphenyl-2-amine with acetyl chloride or acetic anhydride under reflux in a polar aprotic solvent (e.g., dichloromethane or THF) .

- Step 2: Purification via recrystallization using ethanol or methanol to isolate the acetamide derivative.

- Characterization:

- X-ray crystallography to confirm molecular geometry (e.g., bond lengths, angles) .

- NMR spectroscopy (¹H/¹³C) to verify substitution patterns and purity .

- Key Considerations: Control reaction temperature to avoid by-products like over-acetylated derivatives.

Basic: What structural motifs and intermolecular interactions dominate the crystal packing of this compound analogs?

Answer:

Structural analyses of related compounds (e.g., N-(4-chlorophenyl)acetamide) reveal:

-

Intramolecular interactions: C–H···O hydrogen bonds stabilize planar conformations (e.g., six-membered ring formation in 2-chloro-N-(4-fluorophenyl)acetamide) .

-

Intermolecular interactions:

- N–H···O hydrogen bonds create infinite chains along crystallographic axes .

- π-π stacking between aromatic rings (distance: ~3.5–4.0 Å) .

-

Example Data Table (from ):

Parameter Value Crystal system Monoclinic (Cc) Unit cell (Å) a=4.9179, b=23.592, c=18.4834 β angle (°) 91.523 Z (molecules/unit) 4

Advanced: How can researchers resolve contradictions in reported crystallographic data (e.g., bond lengths, angles) for fluorinated acetamides?

Answer:

Discrepancies may arise due to polymorphism, solvent effects, or measurement errors. Mitigation strategies include:

- Multi-technique validation:

- Compare XRD data with DFT calculations to assess theoretical vs. experimental bond lengths .

- Use synchrotron radiation for high-resolution data (reduces thermal motion artifacts) .

- Statistical analysis: Apply R-factor metrics (e.g., R[F² > 2σ(F²)] < 0.05) to evaluate data quality .

- Case Study: In N-(4-Hydroxy-2-nitrophenyl)acetamide, intramolecular H-bonding (O···H distance: 2.12 Å) was confirmed via XRD and validated against computational models .

Advanced: What strategies are effective for designing derivatives of this compound with enhanced bioactivity?

Answer:

Rational design involves:

- Functionalization: Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the biphenyl moiety to modulate electronic properties and binding affinity .

- Hybridization: Conjugate with heterocycles (e.g., imidazo[1,2-b]pyridazine) to enhance pharmacokinetic profiles .

- Methodology:

- SAR studies: Screen derivatives for activity against target enzymes (e.g., kinases) using molecular docking and in vitro assays .

- ADMET prediction: Use software like SwissADME to optimize solubility and reduce toxicity .

Advanced: How can spectroscopic techniques elucidate degradation pathways of fluorinated acetamides under varying conditions?

Answer:

- FT-IR: Track carbonyl (C=O) peak shifts (1700–1650 cm⁻¹) to identify hydrolysis or oxidation products .

- LC-MS/MS: Detect fragmentation patterns (e.g., loss of -F or acetamide groups) to map degradation intermediates .

- Case Study: For N-(3-chloro-4-methoxyphenyl)acetamide, LC-MS revealed a primary degradation pathway via demethylation under acidic conditions .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- PPE: Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation: Use fume hoods due to potential dust/aerosol formation .

- Waste Disposal: Neutralize acidic by-products before disposal in halogenated waste containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.